![molecular formula C16H18N2O B1400560 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-00-4](/img/structure/B1400560.png)
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 5-Butyn-1-yl-1,2,3,4-tetrahydro-pyrido[3,4-b]indazole, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. This compound has been studied extensively due to its unique structure and properties, which make it an attractive target for research and development.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar molecules like 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole have been explored in studies. For example, Mohammed et al. (2020) detailed the synthesis of a molecule using D-glucose and click chemistry, which involved a step similar to the synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Mohammed et al., 2020).
Biological Evaluation
- Some indazole derivatives have been evaluated for their biological activities. For instance, Srinivas et al. (2020) synthesized novel pyrane glycosides, including indazole derivatives, and evaluated their antibacterial and antifungal activities (Srinivas et al., 2020).
Chemical Structure Analysis
- The chemical structure and properties of related compounds have been a subject of research. For instance, Ye et al. (2021) focused on the crystal structure and physicochemical features of a similar compound, providing insights into the molecular structure and stability (Ye et al., 2021).
Application in Drug Design
- Indazole derivatives have been synthesized and studied for potential use in drug design. For example, Shimada et al. (2008) explored the synthesis of indazole derivatives as 5-HT2C receptor agonists, highlighting the potential therapeutic applications of these compounds (Shimada et al., 2008).
Antagonist Activity Study
- Some studies have focused on the antagonist activities of indazole derivatives. Kang et al. (2020) investigated 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas as hTRPV1 antagonists, demonstrating the potential of these compounds in modulating biological pathways (Kang et al., 2020).
Synthesis Techniques
- Research has also focused on developing new synthesis techniques for indazole derivatives. The study by Malet et al. (1993) on the synthesis of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles highlights advances in chemical synthesis methods relevant to the synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Malet et al., 1993).
properties
IUPAC Name |
5-but-1-ynyl-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLJVQBPJVUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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